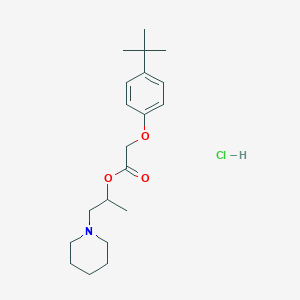
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide, also known as DEET, is a common insect repellent used to prevent mosquito bites. DEET was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents in the world. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and biochemical and physiological effects of DEET.
Mechanism of Action
The exact mechanism of action of N-(2,6-diethylphenyl)-2,2-dimethylpropanamide is still not fully understood, but it is believed to work by interfering with the olfactory system of mosquitoes. N-(2,6-diethylphenyl)-2,2-dimethylpropanamide may also act as a masking agent, making it more difficult for mosquitoes to detect the scent of human skin.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide has been shown to have low toxicity in humans, but it can cause skin irritation and allergic reactions in some individuals. N-(2,6-diethylphenyl)-2,2-dimethylpropanamide has also been shown to have a negative impact on the environment, particularly on aquatic ecosystems.
Advantages and Limitations for Lab Experiments
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide is a highly effective insect repellent, making it a valuable tool for researchers studying mosquito-borne diseases. However, its potential toxicity and negative impact on the environment must be taken into consideration when conducting experiments.
Future Directions
There are many potential future directions for research on N-(2,6-diethylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of new insect repellents that are more effective and less harmful to the environment. Another area of research is the potential use of N-(2,6-diethylphenyl)-2,2-dimethylpropanamide as a drug for the treatment of viral and bacterial infections.
In conclusion, N-(2,6-diethylphenyl)-2,2-dimethylpropanamide is a widely used insect repellent with potential applications in the field of medicine. While much is known about its synthesis and mechanism of action, there is still much to learn about its biochemical and physiological effects. Future research will be important in developing new insect repellents and exploring the potential use of N-(2,6-diethylphenyl)-2,2-dimethylpropanamide in medicine.
Scientific Research Applications
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its insect repellent properties, but it also has potential applications in the field of medicine. Recent studies have shown that N-(2,6-diethylphenyl)-2,2-dimethylpropanamide may have antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-6-11-9-8-10-12(7-2)13(11)16-14(17)15(3,4)5/h8-10H,6-7H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRZJCCPUGLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B4016503.png)
![1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016505.png)

![1-cyclohexyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016512.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4016527.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B4016554.png)
![ethyl 1-[N-(methylsulfonyl)-N-phenylalanyl]-4-piperidinecarboxylate](/img/structure/B4016556.png)
![N-cyclohexyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4016563.png)



![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4016612.png)
![4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B4016613.png)